7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
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Overview
Description
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one typically involves multistep reactions starting from a 2,4-dihydroxoquinoline derivative . The synthetic route includes the following steps:
Formation of the bicyclic core: This involves cyclization reactions under specific conditions to form the azabicyclo[4.2.0]octa-1,3,5-trien-8-one core.
Introduction of the tert-butyl group: This step involves the addition of the tert-butyl group to the bicyclic core, often using tert-butyl halides in the presence of a base.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using IR, 1H NMR, 13C NMR, and mass spectrometry.
Chemical Reactions Analysis
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one has several scientific research applications:
Antimicrobial Activity: This compound has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity: Studies have demonstrated its cytotoxic effects against cancer cell lines, suggesting its potential use in cancer therapy.
Molecular Docking Studies: The compound has been used in molecular docking studies to understand its binding affinity and interactions with biological targets, such as β-tubulin.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active pocket of β-tubulin, inhibiting its polymerization and disrupting the microtubule network, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one can be compared with other similar compounds, such as:
7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but with different functional groups, leading to variations in its chemical reactivity and biological activity.
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These analogues have been synthesized and evaluated for their antimicrobial and anticancer activities, showing varying degrees of efficacy.
Properties
CAS No. |
31562-07-9 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-tert-butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)12-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 |
InChI Key |
HUOXWEMLQSIAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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